molecular formula C16H10ClF3N2 B12888597 1H-Pyrazole, 5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)- CAS No. 586333-28-0

1H-Pyrazole, 5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-

Cat. No.: B12888597
CAS No.: 586333-28-0
M. Wt: 322.71 g/mol
InChI Key: VSJKSKOCYFMVKZ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with trifluoroacetic acid to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development and other applications .

Properties

CAS No.

586333-28-0

Molecular Formula

C16H10ClF3N2

Molecular Weight

322.71 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C16H10ClF3N2/c17-12-8-6-11(7-9-12)14-10-15(16(18,19)20)21-22(14)13-4-2-1-3-5-13/h1-10H

InChI Key

VSJKSKOCYFMVKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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